3,5-Difluoro-4-(propan-2-yloxy)phenol
Description
3,5-Difluoro-4-(propan-2-yloxy)phenol (CAS: 1881295-20-0) is a fluorinated phenolic compound with the molecular formula C₉H₁₀F₂O₂ and a molar mass of 188.17 g/mol . Its structure features two fluorine atoms at the 3- and 5-positions of the benzene ring and an isopropoxy group at the 4-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s fluorine atoms enhance metabolic stability and lipophilicity, while the isopropoxy group may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
3,5-difluoro-4-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFKXPQZEZMCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(propan-2-yloxy)phenol typically involves the reaction of 3,5-difluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
3,5-Difluorophenol+Isopropyl bromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(propan-2-yloxy)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3,5-Difluoro-4-(propan-2-yloxy)phenol, highlighting differences in substituents, biological activity, and synthetic challenges:
Key Findings from Comparative Analysis
Impact of Substituents on Biological Activity: Phenol vs. Aniline Derivatives: Nitrogen mustard prodrugs derived from aniline (e.g., [3,5-Difluoro-4-(bis(2-chloroethyl)amino]phenyl)carbamoyl-l-glutamic acid) exhibit significantly higher cytotoxicity in CPG2-expressing tumor cells compared to phenol analogs, which showed negligible activity . This suggests that replacing the hydroxyl group with an amino group enhances prodrug activation efficiency. Fluorine Substitution: The 3,5-difluoro motif in phenolic compounds enhances biological performance in structure-activity relationship (SAR) studies, likely due to electron-withdrawing effects that stabilize reactive intermediates or improve target binding .
Synthetic Challenges: Ether Impurities: The synthesis of ether-containing phenols (e.g., 2,6-diisopropyl phenol) often generates byproducts like 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid, requiring rigorous purification for pharmaceutical use . Similar challenges may apply to this compound. Oxadiazole vs. Isopropoxy: Introducing a 1,2,4-oxadiazole ring (as in CAS 1914136-73-4) adds nitrogen atoms, which could improve hydrogen bonding but reduce solubility compared to the isopropoxy group .
Solubility: Oxadiazole-containing analogs (e.g., CAS 1914136-73-4) may exhibit lower aqueous solubility due to their planar, aromatic heterocycle .
Biological Activity
3,5-Difluoro-4-(propan-2-yloxy)phenol is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and a propoxy group, suggests potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H12F2O2. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological receptors, which can influence its pharmacological properties.
The mechanism of action for this compound primarily involves its interaction with enzymes and receptors within biological systems. The fluorine substituents are believed to enhance the compound's stability and specificity towards molecular targets, potentially modulating various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effective inhibition at low micromolar concentrations. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases by modulating immune responses.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration into its mechanisms and efficacy as a chemotherapeutic agent.
Research Findings and Case Studies
- Antimicrobial Studies : In a recent study published in Frontiers in Chemistry, this compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed an IC50 value of approximately 15 µM against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .
- Anti-inflammatory Research : A study conducted on macrophage cell lines demonstrated that treatment with this compound led to a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro assays reported by researchers indicated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of around 20 µM. Further mechanistic studies are needed to elucidate the specific pathways involved .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate (IC50 ~15 µM) | Significant reduction in TNF-alpha | IC50 ~20 µM (MCF-7) |
| 4-Hydroxybenzoic acid | Low | Moderate | Low |
| 2-Methyl-4-propoxyphenol | High | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
